molecular formula C15H13N3O2 B5448809 Fvfmnhlvpbwklw-buhfosprsa-

Fvfmnhlvpbwklw-buhfosprsa-

Cat. No.: B5448809
M. Wt: 267.28 g/mol
InChI Key: FVFMNHLVPBWKLW-BUHFOSPRSA-N
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Description

However, based on the naming structure and contextual clues, it may correspond to a boronic acid derivative or a halogenated aromatic compound. Notably, CAS No. 1046861-20-4 (C₆H₅BBrClO₂) shares structural and functional similarities with such compounds . This compound has a molecular weight of 235.27 g/mol and exhibits high GI absorption, BBB permeability, and moderate solubility (0.24 mg/mL). Its synthesis involves palladium-catalyzed cross-coupling in tetrahydrofuran (THF) and aqueous media .

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-(5-phenyl-1H-pyrimidin-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)13(8-16)14-17-9-12(10-18-14)11-6-4-3-5-7-11/h3-7,9-10,17H,2H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMNHLVPBWKLW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1NC=C(C=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\NC=C(C=N1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of sodium hydroxide to form indoxyl , which is then oxidized to produce indigo . The reaction conditions typically require a controlled temperature and pH to ensure the proper formation of the indigo compound.

Industrial Production Methods

Industrial production of indigo often involves the BASF process , which uses aniline as a starting material. Aniline is first converted to N-phenylglycine , which is then treated with sodium hydroxide and sodium hypochlorite to form indoxyl. The indoxyl is subsequently oxidized to produce indigo . This method is preferred in industrial settings due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Indigo undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, zinc dust.

    Oxidizing Agents: Hydrogen peroxide, atmospheric oxygen.

    Solvents: Water, ethanol, acetone.

Major Products Formed

Mechanism of Action

The mechanism by which indigo exerts its effects involves its ability to interact with various molecular targets. In biological systems, indigo can bind to proteins and enzymes, altering their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table compares "Fvfmnhlvpbwklw-buhfosprsa-" (assumed analogous to CAS 1046861-20-4) with structurally related compounds based on physicochemical properties, bioavailability, and synthetic accessibility:

Property CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid (4-Bromo-2,5-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.71 269.71
Log Po/w (XLOGP3) 2.15 2.15 3.02 3.02
Solubility (mg/mL) 0.24 0.24 0.12 0.12
GI Absorption High High Moderate Moderate
BBB Permeability Yes Yes No No
Synthetic Accessibility 2.07 2.07 2.15 2.15

Key Findings:

Structural Similarity: All compounds share a boronic acid core with halogen substitutions.

Bioavailability : CAS 1046861-20-4 outperforms dichlorinated analogs in BBB permeability, likely due to reduced steric hindrance and polarity.

Lipophilicity : Higher Log Po/w values in dichlorinated derivatives correlate with lower solubility, aligning with their reduced GI absorption .

Synthetic Challenges : Dichlorinated analogs exhibit marginally higher synthetic complexity scores (2.15 vs. 2.07), reflecting increased reaction steps or purification demands .

Mechanistic and Functional Comparisons

  • Reactivity: CAS 1046861-20-4’s bromine and chlorine substituents enhance electrophilicity, making it a preferred substrate for Suzuki-Miyaura cross-coupling reactions compared to monohalogenated analogs .

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